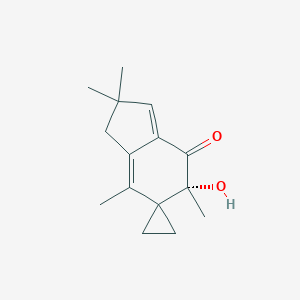
Borane-d3 (1M dans le THF)
Vue d'ensemble
Description
Borane-d3 (1M in THF) is a borane-based reagent that has been widely used in a variety of scientific research applications. Borane-d3 is a complex, versatile, and highly reactive reagent that has been used for a variety of purposes, including synthesis, reaction mechanisms, and catalytic processes. In
Applications De Recherche Scientifique
Réduction des acides carboxyliques en alcools
Le borane-d3 dans le THF est couramment utilisé pour réduire les acides carboxyliques en alcools. Cette réaction est particulièrement utile dans la synthèse d'alcools isotopiquement marqués, qui sont importants dans les études de traceurs et dans l'investigation des mécanismes réactionnels .
Synthèse d'amino-alcools
Le composé est efficace pour réduire les acides aminés en amino-alcools. Ce processus est une étape clé dans la production de valinol et d'autres amino-alcools, qui servent d'intermédiaires dans la synthèse de divers produits pharmaceutiques .
Préparation de composés organoborés
Le borane-d3 s'additionne aux alcènes pour générer des composés organoborés. Ces intermédiaires sont essentiels en synthèse organique et peuvent être utilisés pour créer des molécules complexes par des réactions subséquentes .
Réduction des aldéhydes, des cétones et des esters
Ce réactif est compétent pour réduire une large gamme de groupes fonctionnels, y compris les aldéhydes, les cétones et les esters, en leurs alcools correspondants. Cela en fait un outil polyvalent dans la boîte à outils du chimiste pour la synthèse d'un large éventail de composés organiques .
Conversion des nitriles, des époxydes et des amides
Le borane-d3 est utilisé pour réduire les nitriles en amines, les époxydes en alcools et les amides en amines ou en alcools. Ces transformations sont cruciales pour modifier la fonctionnalité des molécules en vue d'une manipulation chimique ultérieure ou pour modifier leur activité biologique .
Marquage isotopique
En raison de sa teneur en deutérium, le borane-d3 est un réactif important pour le marquage isotopique. Il est utilisé pour introduire des atomes de deutérium dans les molécules organiques, ce qui est essentiel pour les études impliquant la spectroscopie de résonance magnétique nucléaire (RMN) et pour comprendre la dynamique des processus chimiques .
Mécanisme D'action
Target of Action
Borane-d3 (1M in THF), also known as Borane-THF, primarily targets various functional groups in organic compounds . These include carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . The compound’s role is to reduce these functional groups into corresponding alcohols and amines .
Mode of Action
Borane-d3 (1M in THF) interacts with its targets through a process known as hydroboration . In this process, the boron atom in Borane-d3 adds across the carbon-oxygen double bond of the target functional group . This results in the formation of organoboranes , which can be further oxidized to yield alcohols, phenols, and 1,3-diols .
Biochemical Pathways
The hydroboration reaction involving Borane-d3 (1M in THF) affects the biochemical pathways of the target compounds . The reduction of functional groups alters the chemical structure of the target compounds, leading to changes in their biochemical properties and functions . The downstream effects of these changes depend on the specific roles of the target compounds in various biochemical pathways.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its reactivity, solubility, and stability .
Result of Action
The action of Borane-d3 (1M in THF) results in the reduction of various functional groups, leading to the formation of alcohols and amines . This can significantly alter the chemical structure and properties of the target compounds . At the molecular and cellular level, these changes can affect the compounds’ interactions with other molecules and their roles in various biochemical processes.
Action Environment
The action, efficacy, and stability of Borane-d3 (1M in THF) can be influenced by various environmental factors . For instance, the compound is known to react violently with water, producing flammable gases . Therefore, it must be handled and stored under inert gas in a dry environment . Additionally, the compound is sensitive to heat and light, which can affect its stability and reactivity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trideuterioborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVGPXVDQYIDP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
16.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

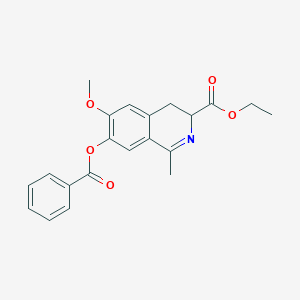
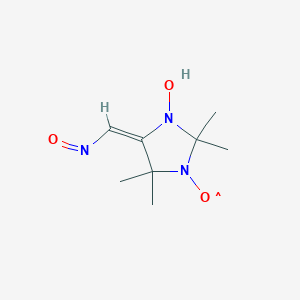
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)

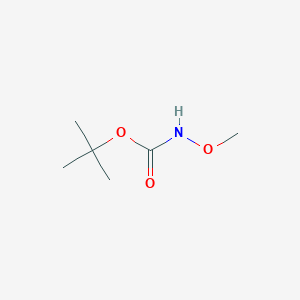
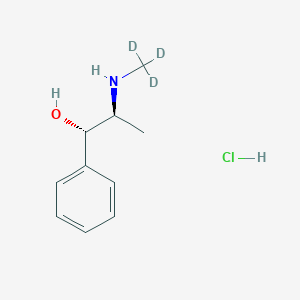
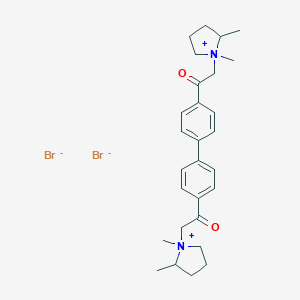

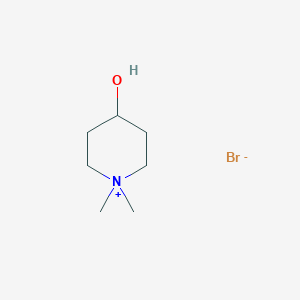


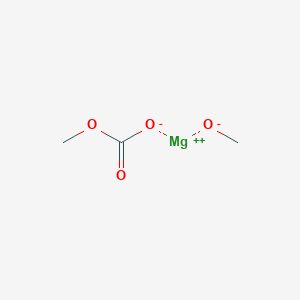
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
